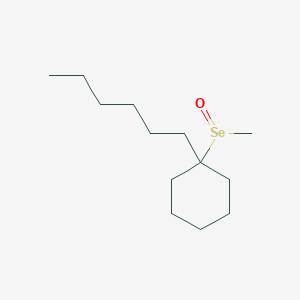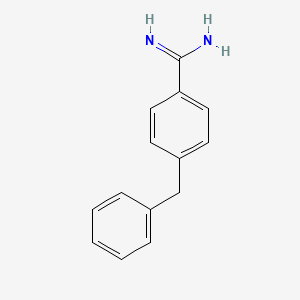![molecular formula C18H17N3O5S2 B14586084 2-{3-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]benzene-1-sulfonyl}ethane-1-sulfonic acid CAS No. 61100-00-3](/img/structure/B14586084.png)
2-{3-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]benzene-1-sulfonyl}ethane-1-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{3-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]benzene-1-sulfonyl}ethane-1-sulfonic acid is an organic compound that features a complex structure with both aromatic and sulfonic acid groups. This compound is notable for its vibrant color and is often used in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]benzene-1-sulfonyl}ethane-1-sulfonic acid typically involves a multi-step process. One common method includes the diazotization of 4-aminonaphthalene followed by coupling with benzene-1-sulfonyl chloride. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium intermediate.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-{3-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]benzene-1-sulfonyl}ethane-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the azo group into amines.
Substitution: Electrophilic aromatic substitution reactions are common, where the sulfonyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or catalytic hydrogenation.
Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) under acidic conditions.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
2-{3-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]benzene-1-sulfonyl}ethane-1-sulfonic acid is used in various scientific research applications:
Chemistry: As a precursor in the synthesis of dyes and pigments.
Biology: In the study of enzyme interactions and as a staining agent.
Medicine: Potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of colorants and as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism by which 2-{3-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]benzene-1-sulfonyl}ethane-1-sulfonic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The azo group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The sulfonic acid groups enhance the compound’s solubility and facilitate its interaction with aqueous environments.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Aminonaphthalene-1-sulfonic acid
- Benzene-1-sulfonyl chloride
- Azo dyes with similar structures
Uniqueness
2-{3-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]benzene-1-sulfonyl}ethane-1-sulfonic acid is unique due to its specific combination of aromatic, azo, and sulfonic acid groups, which confer distinct chemical properties and reactivity. Its vibrant color and stability make it particularly valuable in dye and pigment synthesis.
Propriétés
Numéro CAS |
61100-00-3 |
|---|---|
Formule moléculaire |
C18H17N3O5S2 |
Poids moléculaire |
419.5 g/mol |
Nom IUPAC |
2-[3-[(4-aminonaphthalen-1-yl)diazenyl]phenyl]sulfonylethanesulfonic acid |
InChI |
InChI=1S/C18H17N3O5S2/c19-17-8-9-18(16-7-2-1-6-15(16)17)21-20-13-4-3-5-14(12-13)27(22,23)10-11-28(24,25)26/h1-9,12H,10-11,19H2,(H,24,25,26) |
Clé InChI |
PPTCNERTCVJMDV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC=C2N=NC3=CC(=CC=C3)S(=O)(=O)CCS(=O)(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(2-Methylphenyl)butyl]-1H-imidazole](/img/structure/B14586002.png)
![[1-(1,3-Benzothiazol-2-yl)pyrazol-4-yl]-(2-hydroxyphenyl)methanone](/img/structure/B14586010.png)
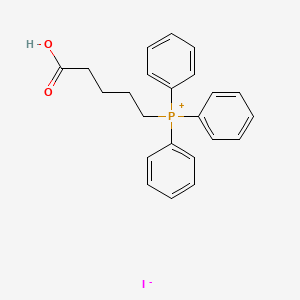
![Triethoxy[(4-fluorophenoxy)methyl]silane](/img/structure/B14586022.png)

![3-[(2-Hydroxyethyl)amino]-3,3-diphosphonopropanoic acid](/img/structure/B14586031.png)
![N-[2-(Dimethylamino)ethyl]-2-(2-phenylethyl)benzamide](/img/structure/B14586035.png)
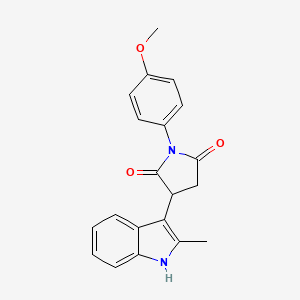
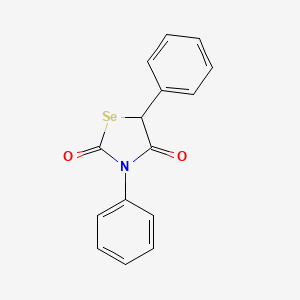
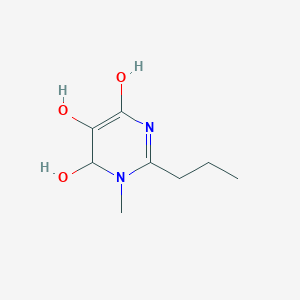
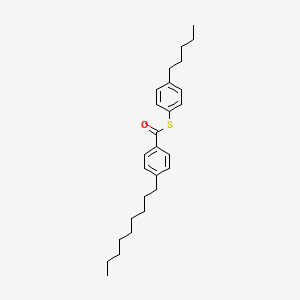
![Diethyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphonate](/img/structure/B14586055.png)
